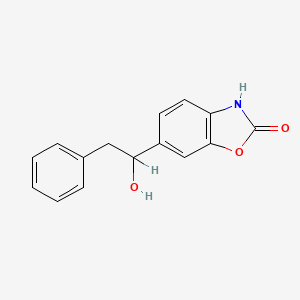

2(3H)-Benzoxazolone, 6-(1-hydroxy-2-phenylethyl)-

Description

2(3H)-Benzoxazolone is a heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry due to its versatility in chemical modifications and broad pharmacological activities . The compound 6-(1-hydroxy-2-phenylethyl)-2(3H)-benzoxazolone features a chalcone-like substituent at the 6th position, combining the benzoxazolone core with a hydroxy-phenylethyl moiety. This structural hybrid is designed to enhance bioactivity, particularly in cytotoxicity and enzyme inhibition, by leveraging the chalcone’s α,β-unsaturated ketone system and the benzoxazolone’s rigid platform .

Properties

CAS No. |

54903-20-7 |

|---|---|

Molecular Formula |

C15H13NO3 |

Molecular Weight |

255.27 g/mol |

IUPAC Name |

6-(1-hydroxy-2-phenylethyl)-3H-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C15H13NO3/c17-13(8-10-4-2-1-3-5-10)11-6-7-12-14(9-11)19-15(18)16-12/h1-7,9,13,17H,8H2,(H,16,18) |

InChI Key |

SSBIJZOALSHAIT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC3=C(C=C2)NC(=O)O3)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route Using Anhydrous Aluminum Chloride Catalysis

- Catalyst and Solvent: The compound is commonly synthesized using anhydrous aluminum chloride as a Lewis acid catalyst in an inert solvent such as dichloromethane.

- Mechanism: The reaction involves acylation at the 6-position of the benzoxazolone ring, facilitated by aluminum chloride, which activates the acylating agent and promotes electrophilic substitution.

- Outcome: This method yields 6-acylated benzoxazolone derivatives efficiently, with yields reported between 76% and 90% in related acylation reactions.

Synthesis from 2-Aminophenol and Urea or Carbonyl Reagents

- Starting Materials: 2-Aminophenol is reacted with urea or carbonyl reagents such as 1,1'-carbonyldiimidazole.

- Conditions: Heating under reflux at temperatures between 140°C and 170°C for several hours (typically 4 hours).

- Reaction: This step forms the benzoxazolone core via cyclization, which can then be further functionalized.

- Microwave-Assisted Synthesis: A rapid method involves microwave irradiation of 2-aminophenol with urea at 140°C for approximately 15 minutes, significantly reducing reaction time while maintaining good yields.

Mannich Reaction for Substitution at the 3rd Position (Related Methodology)

- Although this method targets the 3rd position, it is relevant for understanding substitution patterns on benzoxazolone.

- Reagents: Formaldehyde and amines (e.g., arylpiperazines) react with benzoxazolone.

- Conditions: Typically performed at room temperature or mild heating.

- Application: Used to introduce aminomethyl groups, which can be analogous to modifications at other positions including the 6th.

Modification at the 6th Position via Reaction with 6-(2-Bromoacyl)-2-(3H)-benzoxazolone

- Procedure: 6-(2-Bromoacyl)-2-(3H)-benzoxazolone is dissolved in dimethylformamide (DMF), then reacted with nucleophilic amines such as 2-methoxyphenylpiperazine in the presence of triethylamine.

- Conditions: Stirring at room temperature for extended periods (e.g., 30 hours).

- Outcome: This reaction introduces substituents at the 6th position, exemplifying a method to attach hydroxyphenylethyl groups or analogs.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Materials | Catalyst/Conditions | Reaction Time | Yield / Notes |

|---|---|---|---|---|

| Aluminum chloride-catalyzed acylation at 6-position | Benzoxazolone + acyl chloride | AlCl3, dichloromethane, reflux | 2–3 hours | High yield (76–90%) |

| Cyclization of 2-aminophenol with urea or carbonyldiimidazole | 2-Aminophenol + urea or 1,1'-carbonyldiimidazole | Reflux 140–170°C or microwave irradiation 140°C | 4 hours (reflux) or 15 min (microwave) | Efficient benzoxazolone core formation |

| Mannich reaction for 3rd position substitution | Benzoxazolone + formaldehyde + amine | Room temperature or mild heating | Several hours | Used for related substitutions, informs 6th position chemistry |

| Nucleophilic substitution at 6th position | 6-(2-Bromoacyl)-2-(3H)-benzoxazolone + amine | DMF, triethylamine, room temp. | ~30 hours | Effective for 6-position modification |

Chemical Reactions Analysis

6-(1-Hydroxy-2-phenylethyl)benzoxazol-2(3H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(1-Hydroxy-2-phenylethyl)benzoxazol-2(3H)-one has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits various biological activities, such as antimicrobial, antifungal, and anticancer properties, making it a valuable tool in biological research.

Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including drug development for treating infections and cancer.

Mechanism of Action

The mechanism of action of 6-(1-Hydroxy-2-phenylethyl)benzoxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer activity could be attributed to the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Regioselectivity

The biological activity of benzoxazolone derivatives is highly dependent on substituent position. For instance:

- 6-Acyl derivatives (e.g., 6-acetyl-2(3H)-benzoxazolone) are synthesized regioselectively via Friedel–Crafts acylation, while 5-acyl analogs require multi-step routes .

- 6-(1-hydroxy-2-phenylethyl)-2(3H)-benzoxazolone shares the 6th-position substitution with cytotoxic chalcones like 6-[3-(4-trifluoromethylphenyl)-2-propenoyl]-2(3H)-benzoxazolone (Compound 4, ), which showed superior cytotoxicity (CC₅₀) and potency-selectivity (PSE) values .

Substituent Electronic and Steric Effects

Trifluoromethylphenyl Derivatives

- The trifluoromethyl (CF₃) group in 6-[3-(4-trifluoromethylphenyl)-2-propenoyl]-2(3H)-benzoxazolone enhances cytotoxicity and carbonic anhydrase (CA) inhibition (hCA I/II) due to its electron-withdrawing nature and lipophilicity .

Halogenated Derivatives

- 5-Chloro-2(3H)-benzoxazolone derivatives exhibit acetylcholinesterase (AChE) inhibitory activity. N-substituted analogs with aliphatic/aromatic amines (e.g., phenethylamine) show enhanced AChE inhibition (IC₅₀: 1.4–30.9 µM) .

- 6-(4-Chlorocinnamoyl)-2(3H)-benzoxazolone Mannich bases demonstrate cytotoxic IC₅₀ values in low micromolar ranges (1.4–30.9 µM), highlighting the role of chloro substituents in apoptosis induction .

Heterocyclic Aryl Modifications

- Derivatives with thiophene or furan at the 6th position (e.g., 6-[3-(furan-2-yl)-2-propenoyl]-2(3H)-benzoxazolone) exhibit lower cytotoxicity and CA inhibition compared to phenyl-substituted analogs. However, they show higher AChE inhibitory activity than reference drugs like donepezil .

- Phenyl-substituted chalcones generally outperform heterocyclic variants in cytotoxicity and enzyme inhibition, attributed to improved π-π stacking and hydrophobic interactions .

Table 1: Key Pharmacological Activities of Selected 2(3H)-Benzoxazolone Derivatives

Mechanistic Insights

- Cytotoxicity : Chalcone derivatives with α,β-unsaturated ketones (e.g., Compound 4, ) likely induce apoptosis via mitochondrial pathway activation and reactive oxygen species (ROS) generation .

- Enzyme Inhibition : The trifluoromethyl group enhances CA inhibition by mimicking bicarbonate’s transition state, while hydroxyl groups in 6-(1-hydroxy-2-phenylethyl)- may facilitate hydrogen bonding with AChE’s catalytic site .

Biological Activity

2(3H)-Benzoxazolone, 6-(1-hydroxy-2-phenylethyl)- is a derivative of the benzoxazolone family, known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound through a synthesis of research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula for 2(3H)-Benzoxazolone, 6-(1-hydroxy-2-phenylethyl)- is with a molecular weight of 255.27 g/mol. The structure features a benzoxazolone core with a hydroxyphenylethyl substituent at the 6-position, which contributes to its biological activity.

1. Antimicrobial Activity

Research indicates that 2(3H)-Benzoxazolone derivatives exhibit significant antimicrobial properties. A study reported that various derivatives showed activity against both Gram-positive and Gram-negative bacteria. The disk diffusion method was employed to assess the antibacterial efficacy of these compounds, demonstrating promising results against multiple bacterial strains .

| Compound | Activity | Bacterial Strain |

|---|---|---|

| Compound A | Inhibited | E. coli |

| Compound B | Inhibited | S. aureus |

| Compound C | Moderate | P. aeruginosa |

2. Analgesic and Anti-inflammatory Effects

The analgesic properties of 2(3H)-Benzoxazolone derivatives have been investigated using various animal models. In one study, the compound was tested in carrageenan-induced paw edema and acetic acid writhing tests in mice, revealing significant analgesic effects comparable to standard analgesics .

| Test | Result |

|---|---|

| Carrageenan Paw Edema | Significant reduction |

| Acetic Acid Writhing Test | Reduced writhing |

3. Anticancer Activity

The anticancer potential of 2(3H)-Benzoxazolone has been highlighted in recent studies focusing on its effects on various cancer cell lines. Molecular docking studies indicated that these compounds could bind effectively to caspase-3, suggesting their role as potential anticancer agents . Notably, certain derivatives demonstrated IC50 values in the low micromolar range against breast cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 1.35 |

| MDA-MB-231 | 1.42 |

| HT-29 | 0.008 |

Case Study 1: Antimicrobial Efficacy

In a comparative study on the antimicrobial efficacy of benzoxazolone derivatives, researchers synthesized several new compounds and evaluated their activity against common pathogens. The results indicated that some derivatives exhibited higher potency than existing antibiotics, particularly against resistant strains .

Case Study 2: Analgesic Activity

A study conducted on the analgesic effects of synthesized benzoxazolone derivatives involved testing their efficacy in pain models in rodents. The findings revealed that certain compounds significantly reduced pain responses compared to controls, supporting their potential use in pain management therapies .

Q & A

Q. What analytical methods are recommended for quantifying 6-substituted benzoxazolone derivatives, and how can experimental parameters be optimized?

Differential pulse polarography (DPP) is a validated method for analyzing 6-acyl-2(3H)-benzoxazolone derivatives. The optimal supporting electrolyte is pH 3.00 Britton-Robinson buffer , which stabilizes the reduction of carbonyl groups in these molecules. Linear quantification ranges vary between 0.2–2 mg·L⁻¹ and 25–65 mg·L⁻¹ , depending on the substituent. Researchers should calibrate sensitivity using standard solutions and validate reproducibility under controlled pH and temperature conditions .

Q. How does the benzoxazolone scaffold mimic biologically active motifs, and why is it considered a "privileged scaffold" in medicinal chemistry?

The benzoxazolone ring acts as a metabolically stable bioisostere for phenol or catechol moieties, enabling interactions with targets like cyclooxygenase (COX) enzymes while resisting rapid degradation. Its versatility allows substitutions at positions 3, 5, and 6 to enhance pharmacological properties (e.g., anti-inflammatory activity). For example, 3-substituted derivatives show greater potency than aspirin in preclinical models .

Q. What synthetic strategies are employed to functionalize the benzoxazolone core, particularly at the 6-position?

Key strategies include:

- Acylation : Introducing acyl groups via Friedel-Crafts reactions.

- Hydroxylalkylation : Using phenylethyl groups to enhance solubility and target affinity.

- Halogenation : Chloro or iodo substituents improve electrophilic reactivity for further derivatization.

Purification often involves sublimation or recrystallization to achieve ≥99.5% purity .

Advanced Research Questions

Q. How do benzoxazolone derivatives modulate circadian rhythm proteins, and what computational tools validate these interactions?

Molecular docking and dynamics simulations reveal that 6-(1-hydroxy-2-phenylethyl)-2(3H)-benzoxazolone binds to CRY1/2 clock proteins with affinities comparable to melatonin’s 5-methoxyindole motif. The benzoxazolone ring’s planar structure facilitates π-π stacking with aromatic residues in CRY’s binding pocket, while the hydroxy-phenylethyl side chain forms hydrogen bonds. MM/PBSA calculations predict binding free energies of −8.2 to −9.5 kcal·mol⁻¹ , suggesting regulatory potential on circadian oscillations .

Q. What experimental design considerations are critical when transitioning from computational studies to in vitro validation of benzoxazolone derivatives?

- Target Selection : Prioritize proteins with high docking scores (e.g., CRY1/2 over PER1/2).

- Compound Stability : Assess metabolic degradation in liver microsomes, as the benzoxazolone ring may undergo hydrolysis in acidic conditions.

- Dose-Response Curves : Use carrageenan-induced edema (anti-inflammatory) and hot-plate tests (analgesic) to correlate in silico predictions with in vivo efficacy. Note that COX inhibition assays may underestimate activity if derivatives target non-canonical pathways (e.g., NF-κB) .

Q. How can structural modifications resolve contradictions between predicted binding affinities and observed bioactivity?

- Substituent Optimization : Replace the 5-methoxy group with electron-withdrawing groups (e.g., 5-nitro) to enhance CRY binding.

- Side Chain Flexibility : Introduce spacers (e.g., ethylene glycol) between the hydroxy-phenylethyl group and benzoxazolone to reduce steric hindrance.

- Pharmacophore Mapping : Overlay derivatives with indomethacin or melatonin to identify conserved interaction motifs .

Research Gaps and Future Directions

- Circadian Rhythm Linkages : No in vivo studies confirm benzoxazolone-mediated circadian regulation despite computational evidence .

- Metabolic Stability : Limited data on hepatic clearance of 6-hydroxy-phenylethyl derivatives.

- Target Diversity : Explore interactions with non-clock proteins (e.g., TRPV1 for pain modulation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.